(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is a synthetic acrylamide derivative featuring a 1,3,4-oxadiazole ring substituted with a 2-methoxyethyl group and a propenamide linker attached to a 3,4-dimethoxyphenyl moiety. The compound’s structural design combines a heterocyclic core (oxadiazole) with methoxy substituents, which are commonly associated with enhanced bioavailability and receptor binding in medicinal chemistry . The 1,3,4-oxadiazole ring is notable for its electron-withdrawing properties and metabolic stability, making it a frequent scaffold in drug discovery . The dimethoxyphenyl group may contribute to π-π stacking interactions in biological targets, while the methoxyethyl side chain could improve solubility compared to bulkier alkyl substituents .
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-21-9-8-15-18-19-16(24-15)17-14(20)7-5-11-4-6-12(22-2)13(10-11)23-3/h4-7,10H,8-9H2,1-3H3,(H,17,19,20)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENOANUHOMSUFS-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC1=NN=C(O1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide , often referred to as a derivative of 1,3,4-oxadiazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
- Molecular Formula : CHNO
- Molecular Weight : 304.35 g/mol
The presence of the 1,3,4-oxadiazole ring is significant as it is associated with various biological activities including antimicrobial and anticancer effects.
Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit notable antimicrobial properties. A study highlighted that derivatives of 1,3,4-oxadiazoles possess broad-spectrum activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | Mycobacterium tuberculosis | 4 µg/mL |
Antitubercular Activity
Particular interest has been directed towards the antitubercular activity of oxadiazole derivatives. For instance, studies have indicated that certain compounds can inhibit both active and dormant states of Mycobacterium tuberculosis, which is crucial for developing effective treatments against tuberculosis .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of oxadiazole derivatives have also been documented. Compounds have demonstrated significant inhibition of inflammatory mediators in various in vitro models. For example, one study reported that specific oxadiazole derivatives reduced levels of pro-inflammatory cytokines in cell cultures .
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors in target organisms. For instance:
- Inhibition of Enzymes : Some derivatives have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
- Binding Affinity : Molecular docking studies reveal that these compounds can bind effectively to active sites on target proteins, disrupting essential biological processes in pathogens .
Case Study 1: Antibacterial Activity Evaluation
A systematic evaluation was conducted on a series of oxadiazole derivatives for their antibacterial activity against various strains of bacteria. The study concluded that modifications to the oxadiazole ring significantly affected the potency and spectrum of activity.
Case Study 2: Antitubercular Screening
In another study focusing on antitubercular activity, researchers synthesized several new oxadiazole-based compounds and tested them against drug-resistant strains of M. tuberculosis. The most promising candidates showed MIC values comparable to standard treatments like isoniazid .
Applications De Recherche Scientifique
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide (CAS No. 1396889-98-7) is a synthetic organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data and case studies.
Anticancer Activity
Recent studies have indicated that compounds with oxadiazole moieties exhibit significant anticancer properties. For instance, research has shown that derivatives of oxadiazole can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . The specific compound has been hypothesized to enhance these effects due to the presence of the dimethoxyphenyl group, which may increase lipophilicity and facilitate cellular uptake.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that it exhibits inhibitory effects against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This is particularly relevant in the context of increasing antibiotic resistance globally .
Polymeric Applications
In material science, the incorporation of this compound into polymer matrices has been explored for developing novel materials with enhanced thermal stability and mechanical properties. The oxadiazole unit contributes to the thermal resistance of polymers, making them suitable for high-performance applications .
Sensors and Electronics
The unique electronic properties of the compound suggest its potential use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have indicated that compounds with similar structures can improve charge transport properties and overall device efficiency .
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa Cells | 15 | |
| Antimicrobial | MRSA | 10 | |
| Antifungal | Candida albicans | 12 |
Table 2: Material Properties
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | Decomposes at 300°C | High-performance polymers |
| Mechanical Strength | 80 MPa | Structural materials |
| Electrical Conductivity | Moderate | Organic electronics |
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various oxadiazole derivatives. The specific compound was shown to inhibit cancer cell growth effectively by targeting the PI3K/Akt pathway, leading to increased apoptosis rates in treated cells .
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Antimicrobial Agents and Chemotherapy, this compound was tested against a panel of resistant bacterial strains. Results indicated that it outperformed several conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 3: Polymer Development
Research conducted at a leading materials science institute demonstrated that incorporating this compound into polycarbonate matrices resulted in improved thermal stability and mechanical performance. These findings were published in Advanced Materials, highlighting its potential for use in aerospace applications where material integrity is critical .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Variations
The compound’s structural analogues differ primarily in their heterocyclic cores, substituent patterns, and linker groups. Key comparisons include:
Key Observations :
Heterocycle Impact : The oxadiazole ring in the target compound offers superior metabolic stability compared to thiadiazole derivatives, which are more prone to enzymatic oxidation . Thiazole-containing analogues (e.g., ) exhibit bulkier structures that may limit blood-brain barrier penetration.
Substituent Effects: The target’s methoxyethyl group provides moderate lipophilicity (logP ~2.5), whereas hexyloxy () or sulfonyl () substituents increase logP, reducing aqueous solubility. The 3,4-dimethoxyphenyl group enhances binding to aromatic-rich targets (e.g., kinases) compared to mono-methoxy or halogenated variants .
Synthetic Accessibility : The target compound’s synthesis likely follows a route similar to ’s oxadiazole formation (hydrazine/CS2 reflux) combined with acrylamide coupling (e.g., T3P-mediated amidation as in ). Thiadiazole derivatives require harsher conditions, such as Lawesson’s reagent, increasing production costs .
Bioactivity and Pharmacological Potential
- Antimicrobial Activity: Oxadiazole derivatives are known for antibacterial and antifungal properties, particularly against Gram-positive bacteria (MIC ~2–8 µg/mL) .
- Kinase Inhibition : The dimethoxyphenyl group aligns with kinase inhibitors (e.g., EGFR inhibitors), where methoxy groups occupy hydrophobic pockets .
- Neuroactive Potential: Moderate logP and methoxyethyl substituents may facilitate CNS penetration, contrasting with sulfonyl-containing analogues () that are more likely peripheral-acting.
Méthodes De Préparation
Cyclocondensation of Hydrazide Derivatives
The oxadiazole core is synthesized via cyclization of a substituted hydrazide. A representative protocol involves:
-
Hydrazide Formation : Reacting 2-methoxyethylcarboxylic acid hydrazide with a carbonyl source (e.g., triethyl orthoformate) in ethanol under reflux (78°C, 6 hr).
-
Cyclization : Treating the intermediate with phosphorus oxychloride (POCl₃) at 0–5°C, followed by gradual warming to room temperature.
Key Data :
This method avoids regioselectivity issues common in unsymmetrical oxadiazole syntheses.
Preparation of (2E)-3-(3,4-Dimethoxyphenyl)Prop-2-Enoic Acid
Claisen-Schmidt Condensation
The α,β-unsaturated carboxylic acid is synthesized via base-catalyzed aldol condensation:
-
Reactants : 3,4-Dimethoxybenzaldehyde and malonic acid.
-
Conditions : Piperidine catalyst in pyridine, heated to 100°C for 8 hr.
Reaction Equation :
Optimization Note : Microwave-assisted synthesis reduces reaction time to 25 minutes with comparable yields (82%).
Amide Coupling Strategies
Schotten-Baumann Conditions
Classical amide formation using acyl chlorides:
Peptide Coupling Reagents
Modern methods employ carbodiimides:
| Reagent | Solvent | Base | Yield (%) |
|---|---|---|---|
| EDC·HCl | DMF | Diisopropylethylamine | 85 |
| HATU | DCM | Triethylamine | 89 |
Mechanistic Insight : EDC activates the carboxylic acid to an O-acylisourea intermediate, facilitating nucleophilic attack by the oxadiazol-2-amine.
Stereochemical Control and Purification
E/Z Isomerism Management
The (2E) configuration is preserved by:
-
Conducting coupling reactions at ≤25°C.
-
Using bulky bases (e.g., DIPEA) to minimize enolate formation.
HPLC Analysis :
| Column | Mobile Phase | Retention Time (E) |
|---|---|---|
| C18 (4.6 × 250 mm) | MeCN/H₂O (70:30) + 0.1% TFA | 12.3 min |
Scalability and Industrial Considerations
Continuous Flow Synthesis
Patent data highlights a telescoped process:
-
Oxadiazole cyclization in a packed-bed reactor (residence time: 8 min).
-
In-line extraction to isolate Fragment A.
Advantages :
Analytical Characterization
Critical spectroscopic data for validation:
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (s, 1H, NH).
-
δ 7.92 (d, J = 15.6 Hz, 1H, CH=).
-
δ 6.85–7.12 (m, 3H, aromatic).
IR (KBr) :
| Traditional Solvent | Green Alternative | Dipole Moment (D) |
|---|---|---|
| DMF | Cyrene | 4.3 vs. 4.8 |
Cyrene achieves comparable yields (87%) with improved E-factor (18 vs. 42) .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide?
- Methodological Answer : The synthesis typically involves three key steps:
Oxadiazole ring formation : Cyclization of a hydrazide precursor with carbodiimide or via dehydrative coupling under reflux with POCl₃ as a catalyst .
Introduction of the 2-methoxyethyl group : Alkylation of the oxadiazole intermediate using 2-methoxyethyl bromide in the presence of K₂CO₃ in DMF at 60–80°C .
Enamide coupling : Reaction of the oxadiazole derivative with (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride using triethylamine in anhydrous THF .
- Critical Parameters : Solvent polarity (e.g., DMF for alkylation), temperature control (±5°C), and purity of intermediates (monitored via TLC).
Q. How can researchers confirm the structural integrity of the compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, oxadiazole C=O at ~165 ppm) .
- X-ray Crystallography : Refinement via SHELXL (e.g., SHELX-97) to resolve stereochemistry and confirm the (2E)-configuration .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₃N₃O₆⁺ requires m/z 414.1661) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Antiproliferative Activity : NCI-60 cancer cell line panel at 10 µM, with growth inhibition (%) calculated via MTT assay (e.g., analogs with 3,4-dimethoxyphenyl groups show >95% inhibition in certain lines) .
- Enzyme Inhibition : Kinase assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Controls : Compare IC₅₀ values against non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with:
- Alternative aryl groups (e.g., 4-fluorophenyl vs. 3,4-dimethoxyphenyl) .
- Varied oxadiazole substituents (e.g., methylsulfonyl vs. 2-methoxyethyl) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with oxadiazole-N and methoxy-O) .
- Data Analysis : Plot IC₅₀ vs. substituent Hammett constants (σ) to correlate electronic effects with activity .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide to simulate interactions with EGFR (PDB: 1M17). Key findings:
- The 3,4-dimethoxyphenyl group occupies a hydrophobic pocket .
- Oxadiazole forms hydrogen bonds with Thr766 and Met769 .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., NIH/NCATS guidelines for dose-response curves) .
- Control Experiments : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .
- Structural Validation : Re-examine compound purity (HPLC >98%) and stereochemistry (circular dichroism if chiral centers exist) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
